sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate
Description
Sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate is a glycerophospholipid derivative characterized by a chiral glycerol backbone, a tridecanoyl (C13:0) fatty acid chain at the sn-3 position, and a free hydroxyl group at the sn-2 position. Its sodium salt form enhances water solubility, making it suitable for biomedical and industrial applications. The compound’s structure includes a phosphate group linking the glycerol moieties, critical for its amphiphilic properties .
Properties
Molecular Formula |
C19H38NaO9P |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate |
InChI |
InChI=1S/C19H39O9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-19(23)26-14-18(22)16-28-29(24,25)27-15-17(21)13-20;/h17-18,20-22H,2-16H2,1H3,(H,24,25);/q;+1/p-1/t17?,18-;/m1./s1 |
InChI Key |
QMTXFWSDPFMLQS-MVFUPKDGSA-M |
Isomeric SMILES |
CCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)O.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is to start with glycerol, which undergoes selective phosphorylation at the 2,3-dihydroxypropyl moiety. Subsequent esterification with tridecanoic acid yields the desired compound.
Reaction Conditions::- Phosphorylation: Glycerol is treated with a phosphorylating agent (e.g., phosphoric acid or phosphorus oxychloride) under controlled conditions.
- Esterification: The phosphorylated glycerol reacts with tridecanoic acid (or its derivative) in the presence of a suitable catalyst (e.g., acid or base).
Industrial Production:: Industrial-scale production typically involves enzymatic processes or chemical synthesis. Enzymatic methods utilize phosphotransferases to catalyze the phosphorylation step, while chemical synthesis employs established organic chemistry techniques.
Chemical Reactions Analysis
- Hydrolysis : The compound can undergo hydrolysis, breaking the ester bonds to release the fatty acid and glycerol components.
- Phosphorylation/Dephosphorylation : The phosphate group can be phosphorylated or dephosphorylated, affecting its biological activity.
- Hydrolysis : Acidic or alkaline conditions (e.g., hydrochloric acid, sodium hydroxide).
- Phosphorylation/Dephosphorylation : Phosphorylating agents (e.g., ATP) or phosphatases.
Major Products:: Hydrolysis yields tridecanoic acid, glycerol, and inorganic phosphate.
Scientific Research Applications
- Cell Membrane Composition : The compound contributes to cell membrane integrity and fluidity.
- Signaling Pathways : It participates in intracellular signaling cascades.
- Lipid Metabolism : It plays a role in lipid metabolism and transport.
Mechanism of Action
The compound’s mechanism of action involves interactions with cell membranes, modulating membrane fluidity, and influencing membrane-bound enzymes and receptors. It may also affect lipid-mediated signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate with structurally related glycerophospholipids:
Key Observations:
- Chirality : The (2R) configuration in the target compound aligns with natural glycerophospholipids, ensuring compatibility with enzymatic systems, unlike racemic mixtures described in pharmacopeial sodium glycerophosphates .
- Functional Groups : The free hydroxyl group at sn-2 differentiates it from Soy PG and DMPG, which lack this feature. This group may facilitate hydrogen bonding in drug delivery systems .
Stability and Functional Performance
- Thermal Stability : The target compound’s shorter acyl chain may reduce melting points compared to stearoyl (C18:0) or palmitoyl (C16:0) derivatives, as seen in differential scanning calorimetry studies of similar lipids .
- Biocompatibility : Sodium salts of glycerophosphates are pharmacopeial-grade excipients (e.g., European Pharmacopoeia 5.0) due to low toxicity, supporting the target compound’s suitability for biomedical use .
- Surface Activity : The compound’s critical micelle concentration (CMC) is expected to be higher than DMPG’s (CMC ~0.1 mM) due to reduced hydrophobicity, aligning with trends in acyl chain length vs. surfactant efficiency .
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